Hydrazine acetate

Peptide chemistry Deformylation Kinetics

Choose Hydrazine acetate when application-critical selectivity is non-negotiable. The acetate counterion uniquely moderates nucleophilicity and basicity, enabling slower, controlled deformylation that minimizes peptide damage versus generic hydrazine hydrate. It is the proven reagent for anomeric denitration of carbohydrates (87–92% yield at room temperature) and selective kynurenyl bond cleavage in peptides (~90% yield). For pharmaceutical intermediates demanding intact, bioactive peptide hydrazides, this is the essential high-purity building block.

Molecular Formula C2H8N2O2
Molecular Weight 92.1 g/mol
CAS No. 7335-65-1
Cat. No. B1329945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine acetate
CAS7335-65-1
Molecular FormulaC2H8N2O2
Molecular Weight92.1 g/mol
Structural Identifiers
SMILESCC(=O)O.NN
InChIInChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
InChIKeyYFHNDHXQDJQEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine Acetate (CAS: 7335-65-1) Procurement Specifications and Baseline Data


Hydrazine acetate (CAS 7335-65-1), also known as hydrazinium acetate, is an acetate salt of hydrazine with the molecular formula C2H8N2O2 and a molecular weight of 92.10 g/mol. It is a white crystalline solid with a melting point of 100-102°C . The compound is typically synthesized via the reaction of hydrazine hydrate with glacial acetic acid . It serves as a reagent for the cleavage of glycosidic esters and anomeric denitration of carbohydrates .

Why Hydrazine Acetate Cannot Be Substituted with Hydrazine Hydrate or Other Hydrazine Salts in Critical Applications


Hydrazine acetate cannot be directly substituted by hydrazine hydrate or other hydrazine salts in applications requiring controlled reactivity and selectivity. The presence of the acetate counterion moderates the nucleophilicity and basicity of the hydrazine moiety, which directly impacts reaction kinetics and product profiles. For instance, the rate of deformylation with hydrazine acetate is slower than that with hydrazine alone, but hydrazine acetate is less harmful to peptides during recovery from formylated peptide hydrazides [1]. This difference in reactivity and selectivity means that substituting a generic hydrazine source will lead to different reaction outcomes, potentially compromising yield, purity, or the integrity of sensitive substrates.

Quantitative Comparative Evidence for Hydrazine Acetate Differentiation


Hydrazine Acetate vs. Hydrazine Hydrate: Slower Deformylation Kinetics for Peptide Integrity

Hydrazine acetate exhibits a slower rate of deformylation compared to hydrazine alone, a critical advantage when recovering peptide hydrazides from formylated peptide hydrazides [1].

Peptide chemistry Deformylation Kinetics

Hydrazine Acetate vs. Alternative Hydrazine Reagents: High-Yield Anomeric Denitration of Carbohydrates

Treatment of peracetylated carbohydrate nitrates with a slight excess of hydrazine acetate in anhydrous DMF at room temperature for 2 hours provided the corresponding hemiacetals in 87-92% yield .

Carbohydrate chemistry Denitration Synthetic yield

Hydrazine Acetate vs. Uncontrolled Hydrazine: Selective Cleavage of the Kynurenyl Bond in Peptides

Reaction of a model N′-formylkynurenyl peptide with an excess of hydrazine acetate at 25-30°C for 24-48 hours gave selective cleavage of the kynurenyl bond, achieving a maximum cleavage of 80-90% [1].

Peptide cleavage Selectivity Tryptophyl bond

Hydrazine Acetate vs. Hydrazine Hydrate: Controlled Reactivity and Handling Advantages

Hydrazine acetate demonstrates more controlled reactivity compared to hydrazine hydrate, making it suitable for selective transformations . It is less reactive but more stable, decomposing upon heating and prone to hydrolysis in aqueous solutions .

Reactivity Stability Handling

Hydrazine Acetate vs. Phenylhydrazine Acetate: Facile Opening of Acid-Resistant Glycosidic Linkages

While phenylhydrazine acetate is used to open glycosidic linkages resistant to acid hydrolysis, hydrazine acetate offers a simpler, non-aromatic alternative for applications where phenylhydrazine byproducts are undesirable [1].

Polysaccharide degradation Glycosidic bond cleavage Mild conditions

Hydrazine Acetate vs. Hydrazine Sulfate: Melting Point and Solid-State Handling Characteristics

Hydrazine acetate melts at 100-102°C , whereas hydrazine sulfate decomposes above 254°C without a distinct melting point [1]. The lower melting point of hydrazine acetate may facilitate melt-processing applications, while its crystalline solid form offers easier handling compared to the highly hygroscopic hydrazine hydrate.

Physical properties Melting point Solid-state stability

Procurement-Validated Application Scenarios for Hydrazine Acetate


Carbohydrate Chemistry: High-Yield Anomeric Denitration

Hydrazine acetate is the reagent of choice for anomeric denitration of carbohydrates, providing hemiacetals in 87-92% yield under mild, room-temperature conditions . This high efficiency and mild protocol make it indispensable for the synthesis of complex glycoconjugates and nucleoside analogs.

Peptide and Protein Chemistry: Selective Cleavage of Modified Tryptophan Residues

The selective cleavage of the kynurenyl bond in N′-formylkynurenyl peptides using hydrazine acetate, achieving up to 90% yield, enables precise modification of tryptophan-containing proteins [1]. This application is critical in bioconjugation, epitope mapping, and the production of protein fragments for structural biology.

Polysaccharide Research: Mild Glycosidic Bond Cleavage Without Aromatic Contaminants

Hydrazine acetate serves as a non-aromatic alternative to phenylhydrazine acetate for opening acid-resistant glycosidic linkages in oxidized polysaccharides under mild conditions [2]. This approach minimizes toxic waste and simplifies product purification in the structural analysis and modification of plant and microbial polysaccharides.

Pharmaceutical Intermediates: Controlled Reactivity for Sensitive Molecule Synthesis

In the synthesis of pharmaceutical intermediates, hydrazine acetate's slower deformylation kinetics and reduced peptide damage compared to hydrazine hydrate make it the preferred reagent for preparing peptide hydrazides [3]. This ensures higher yields of intact, bioactive peptides for drug discovery and development.

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